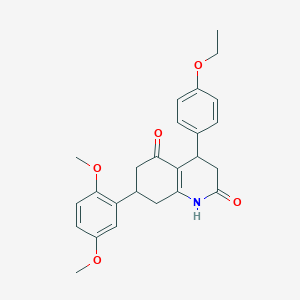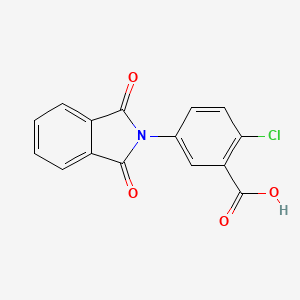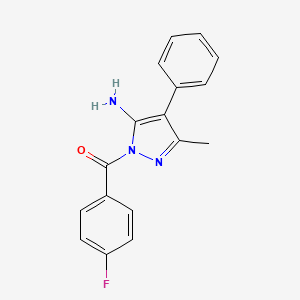![molecular formula C17H14ClN3OS B5533186 2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide](/img/structure/B5533186.png)
2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide involves several key steps, including cyanoacylation, condensation reactions, and cyclization processes. For instance, cyanothioacetamide serves as a versatile reactant in heterocyclic synthesis, leading to the formation of pyridinyl derivatives through reactions with various chemical reagents under controlled conditions (Elneairy et al., 2000).
Molecular Structure Analysis
The molecular structure of related chlorophenyl acetamide derivatives has been characterized using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For example, the structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide demonstrates specific orientation and interactions within the crystal lattice, providing insights into the molecular conformation and stability of such compounds (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives, including those related to our compound of interest, involves various reaction pathways such as cyclization, condensation, and substitution reactions. These processes are crucial for the synthesis of heterocyclic compounds and the modification of their chemical properties. The formation of pyridinyl derivatives from cyanothioacetamide and other reactants illustrates the complex chemical behavior and synthetic potential of these compounds (Attaby et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of chemical compounds under various conditions. While specific data on this compound is not provided, the study of similar compounds, like 2-Chloro-N-(2,4-dinitrophenyl) acetamide, offers valuable insights into the influence of molecular structure on physical properties, including solvatochromic effects and crystal packing (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are influenced by their functional groups, molecular structure, and reaction conditions. Studies on compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide demonstrate the potential for creating Schiff bases and exploring their reactivity, which can be applied to understand the chemical behavior of this compound and similar molecules (Bhattacharjee et al., 2011).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-cyclopropylpyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-12-5-3-10(4-6-12)13-7-15(11-1-2-11)21-17(14(13)8-19)23-9-16(20)22/h3-7,11H,1-2,9H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJQVRNFJKNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)
![N-(1-pyrazin-2-ylpiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533111.png)

![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5533137.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5533143.png)
![2,3,5-trimethyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533153.png)


![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)
![8-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-2-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5533188.png)

![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)